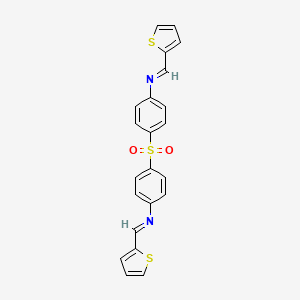
P-(N-(2-Thenylidene)amino)phenyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(N-(2-Thenylidene)amino)phenyl sulfone is an organic compound with the molecular formula C22H16N2O2S3 and a molecular weight of 436.577 g/mol . This compound is part of a class of sulfones, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-(N-(2-Thenylidene)amino)phenyl sulfone typically involves the condensation of 2-thenylideneamine with phenyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
P-(N-(2-Thenylidene)amino)phenyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or other lower oxidation state compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
Aplicaciones Científicas De Investigación
P-(N-(2-Thenylidene)amino)phenyl sulfone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of P-(N-(2-Thenylidene)amino)phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to P-(N-(2-Thenylidene)amino)phenyl sulfone include:
- 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone
- 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone
- 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thenylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
102468-05-3 |
|---|---|
Fórmula molecular |
C22H16N2O2S3 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
1-thiophen-2-yl-N-[4-[4-(thiophen-2-ylmethylideneamino)phenyl]sulfonylphenyl]methanimine |
InChI |
InChI=1S/C22H16N2O2S3/c25-29(26,21-9-5-17(6-10-21)23-15-19-3-1-13-27-19)22-11-7-18(8-12-22)24-16-20-4-2-14-28-20/h1-16H |
Clave InChI |
ATGSMFVSXNRYQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


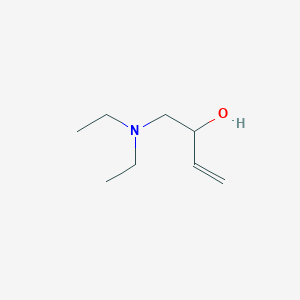

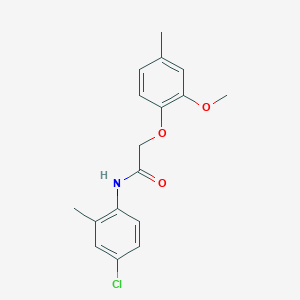
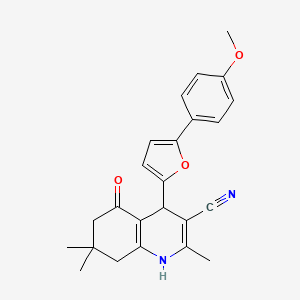
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
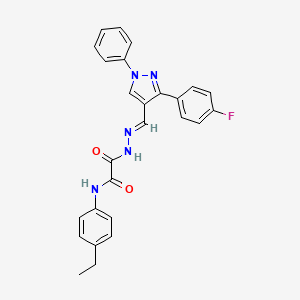

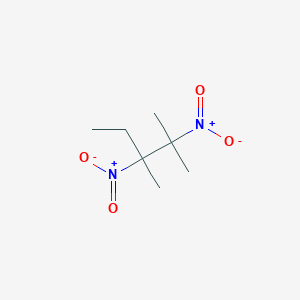
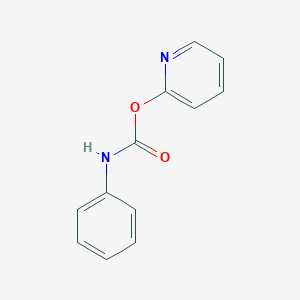
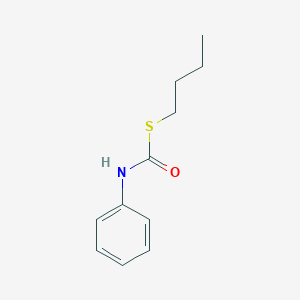

![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)

